molecular formula C8H13NO4 B8378913 1-(Ethoxycarbonyl)-3-pyrrolidinecarboxylic acid

1-(Ethoxycarbonyl)-3-pyrrolidinecarboxylic acid

Cat. No. B8378913
M. Wt: 187.19 g/mol
InChI Key: UXCWXMHKHUTQAQ-UHFFFAOYSA-N
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Patent
US05231184

Procedure details

To a stirred of 44 parts of 1-(ethoxycarbonyl)-3-pyrrolidinecarboxylic acid in 520 parts of dichloromethane were added dropwise 35.7 parts of thionyl chloride at 20° C. Upon complete addition, stirring was continued overnight and the reaction mixture was evaporated, yielding 49 parts (100%) of ethyl 3-(chlorocarbonyl)-1-pyrrolidinecarboxylate as an oily residue (int. 25).
[Compound]
Name
44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=O)[CH2:7]1)=[O:5])[CH3:2].S(Cl)([Cl:16])=O>ClCCl>[Cl:16][C:11]([CH:8]1[CH2:9][CH2:10][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1)=[O:13]

Inputs

Step One
Name
44
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=O)C1CN(CC1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.